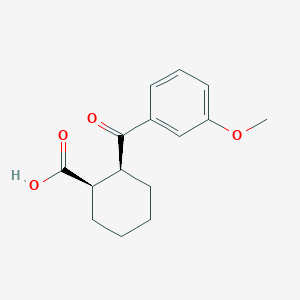
3,5-Difluoro-3',5'-dimethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-3’,5’-dimethoxybenzophenone, also known as (3,5-difluorophenyl) (3,5-dimethoxyphenyl)methanone, is a chemical compound with the molecular formula C15H12F2O3 . It has a molecular weight of 278.26 .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-3’,5’-dimethoxybenzophenone consists of two aromatic rings, one with two fluorine atoms and two methoxy groups, and the other with a carbonyl group . The InChI code for this compound is 1S/C15H12F2O3/c1-19-13-5-10 (6-14 (8-13)20-2)15 (18)9-3-11 (16)7-12 (17)4-9/h3-8H,1-2H3 .Scientific Research Applications
Photophysical Behavior in RNA Imaging
One application of derivatives of 3,5-Difluoro-3',5'-dimethoxybenzophenone is in the characterization of the photophysical behavior of fluorogenic molecules, particularly DFHBI and its analogs. These molecules bind to the Spinach aptamer, an RNA molecule, enabling RNA imaging. It's observed that impediments to photoisomerization enhance the fluorescence signal, suggesting a role in nonradiative deactivation processes. The fluorescence of these molecules is also sensitive to medium pH and solvent interactions, including hydrogen bonding and polarity (Santra et al., 2019).
Polymer Synthesis
Another application involves the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages. These polymers are amorphous, soluble in polar solvents, and demonstrate good thermal stability, making them potential materials for various industrial applications (Hsiao & Yu, 1996).
Organic Synthesis
In organic synthesis, 3,5-Difluoro-3',5'-dimethoxybenzophenone derivatives are utilized in the photocatalytic generation of glycosyl fluorides, highlighting a mild and efficient method for generating these compounds, even with substrates having acid and base labile functionalities (Kim et al., 2020).
Material Science
The chemical also plays a role in the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. This process involves nucleophilic aromatic substitution and results in materials with significant potential in industrial applications due to their thermal properties and molecular structure (Beek & Fossum, 2009).
Fluorinated Polymers
Additionally, it's used in the synthesis of fluorinated poly(ether ketone imide)s, which exhibit high optical transparency, low dielectric constants, and good thermal stability. These properties make these polymers suitable for use in photoelectric and microelectronic materials (Wang, Li & Jiang, 2009).
Safety And Hazards
While specific safety and hazard information for 3,5-Difluoro-3’,5’-dimethoxybenzophenone is not available, it’s important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and ensuring good ventilation .
properties
IUPAC Name |
(3,5-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMCTWHQYTYZCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230456 |
Source


|
| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3',5'-dimethoxybenzophenone | |
CAS RN |
951892-32-3 |
Source


|
| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)





![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)
![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)
![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)